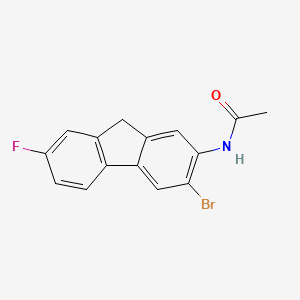
n-(3-Bromo-7-fluoro-9h-fluoren-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ブロモ-7-フルオロ-9H-フルオレン-2-イル)アセトアミド: は、フルオレン類に属する有機化合物です。フルオレン環に臭素原子とフッ素原子が存在し、さらにアセトアミド基で置換されていることが特徴です。
合成方法
合成経路と反応条件: N-(3-ブロモ-7-フルオロ-9H-フルオレン-2-イル)アセトアミドの合成は、通常、フルオレン前駆体の臭素化とフッ素化を行い、その後アセトアミド基を導入することで行われます。一般的な方法には以下のようなものがあります。
臭素化: フルオレン前駆体を触媒の存在下で臭素で処理して、目的の位置に臭素原子を導入します。
フッ素化: 臭素化された中間体を、N-フルオロベンゼンスルホンイミドなどのフッ素化剤を用いてフッ素化します。
アセトアミド化: 最終段階では、臭素化フルオレン中間体を無水酢酸とアンモニアと反応させてアセトアミド基を形成します。
工業的生産方法: N-(3-ブロモ-7-フルオロ-9H-フルオレン-2-イル)アセトアミドの工業的生産では、同様の合成経路が使用されますが、規模が大きくなり、収率と純度を最適化するために、連続式反応器や再結晶やクロマトグラフィーなどの高度な精製技術が採用されます。
化学反応解析
反応の種類:
置換反応: この化合物は、脱離基の良い臭素原子の存在により、求核置換反応を起こす可能性があります。
酸化と還元: この化合物は、特定の条件下で酸化または還元されて、様々な誘導体を形成することができます。
加水分解: アセトアミド基は、酸性または塩基性条件下で加水分解されて、対応するカルボン酸とアミンを生成することができます。
一般的な試薬と条件:
求核置換: 水酸化ナトリウムやtert-ブトキシドカリウムなどの試薬を使用することができます。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。
加水分解: 酸性条件(塩酸)または塩基性条件(水酸化ナトリウム)。
主な生成物:
置換: 様々な置換フルオレンの生成。
酸化: フルオレノン誘導体の生成。
還元: 還元されたフルオレンの生成。
加水分解: カルボン酸とアミンの生成。
科学研究への応用
生物学: : この化合物は、生物活性分子の合成における中間体としての役割など、潜在的な生物活性を研究されています。
医学: : 特に抗がん剤や抗炎症剤の開発において、薬剤設計におけるファーマコフォアとしての可能性を探る研究が続けられています。
産業: : この化合物は、有機発光ダイオード(OLED)やその他の電子デバイスなど、先進的な材料の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Bromo-7-fluoro-9h-fluoren-2-yl)acetamide typically involves the bromination and fluorination of a fluorene precursor, followed by the introduction of the acetamide group. One common method includes:
Bromination: The fluorene precursor is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide.
Acetamidation: The final step involves the reaction of the bromofluorene intermediate with acetic anhydride and ammonia to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Major Products:
Substitution: Formation of various substituted fluorenes.
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of reduced fluorenes.
Hydrolysis: Formation of carboxylic acids and amines.
科学的研究の応用
Biology: : The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Medicine: : Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: : The compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
N-(3-ブロモ-7-フルオロ-9H-フルオレン-2-イル)アセトアミドの作用機序は完全には解明されていませんが、特定の分子標的や経路と相互作用すると考えられています。臭素原子とフッ素原子の存在により、特定の受容体や酵素との結合親和性が向上し、その生物学的効果が得られる可能性があります。作用に関わる正確な分子標的や経路を解明するためには、さらなる研究が必要です。
類似化合物の比較
類似化合物:
N-(3-フルオロ-9H-フルオレン-2-イル)アセトアミド: 構造は似ていますが、臭素原子がありません。
N-(7-ブロモ-9H-フルオレン-2-イル)アセトアミド: 構造は似ていますが、フッ素原子がありません。
N-(7-ブロモ-1-メチルスルファニル-9H-フルオレン-2-イル)アセトアミド: フッ素の代わりにメチルスルファニル基が含まれています。
独自性: N-(3-ブロモ-7-フルオロ-9H-フルオレン-2-イル)アセトアミドは、フルオレン環に臭素原子とフッ素原子の両方が存在するため、ユニークです。これは、アナログ化合物と比較して、独特の化学的および生物学的特性をもたらす可能性があります。この二重置換は、反応性、結合親和性、および全体的な生物活性に影響を与える可能性があり、さらなる研究開発のための貴重な化合物となっています。
類似化合物との比較
n-(3-Fluoro-9h-fluoren-2-yl)acetamide: Similar structure but lacks the bromine atom.
n-(7-Bromo-9h-fluoren-2-yl)acetamide: Similar structure but lacks the fluorine atom.
n-(7-Bromo-1-methylsulfanyl-9h-fluoren-2-yl)acetamide: Contains a methylsulfanyl group instead of fluorine.
Uniqueness: n-(3-Bromo-7-fluoro-9h-fluoren-2-yl)acetamide is unique due to the presence of both bromine and fluorine atoms on the fluorene ring, which may confer distinct chemical and biological properties compared to its analogs. This dual substitution can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
特性
CAS番号 |
1682-42-4 |
|---|---|
分子式 |
C15H11BrFNO |
分子量 |
320.16 g/mol |
IUPAC名 |
N-(3-bromo-7-fluoro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H11BrFNO/c1-8(19)18-15-6-10-4-9-5-11(17)2-3-12(9)13(10)7-14(15)16/h2-3,5-7H,4H2,1H3,(H,18,19) |
InChIキー |
SQCSAVDHXLGTOS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11944931.png)
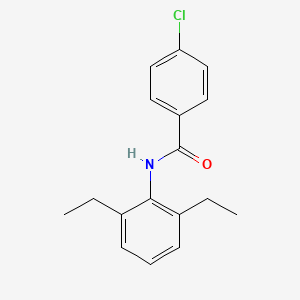
![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11944943.png)
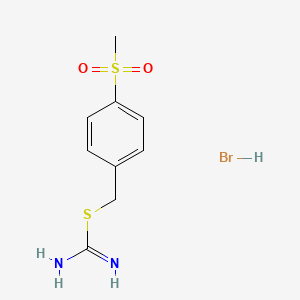

![1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-](/img/structure/B11944963.png)

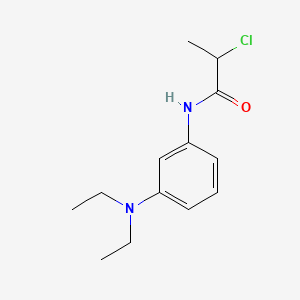
![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)
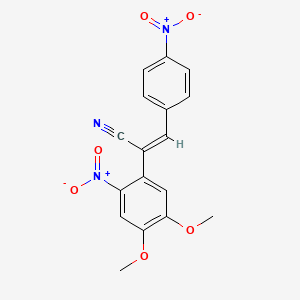
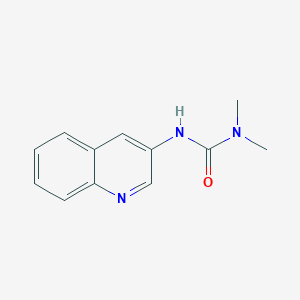
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
